3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, chlorophenyl, and fluorophenyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Amination: The amino group can be introduced through amination reactions, such as reductive amination or nucleophilic substitution with an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino, chlorophenyl, and fluorophenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydride and halogenated precursors are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis, while its anticancer activity may involve induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(3-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one: Similar structure with a different position of the fluorophenyl group.
3-Amino-4-(4-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one: Similar structure with a different position of the chlorophenyl group.
3-Amino-4-(3-chlorophenyl)-1-(3-bromophenyl)azetidin-2-one: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the specific combination of substituents on the azetidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H12ClFN2O |
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Molecular Weight |
290.72 g/mol |
IUPAC Name |
3-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12ClFN2O/c16-10-4-1-3-9(7-10)14-13(18)15(20)19(14)12-6-2-5-11(17)8-12/h1-8,13-14H,18H2 |
InChI Key |
OYTSYIIIGBFYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(C(=O)N2C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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